molecular formula C11H20N2O4 B1650048 1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate CAS No. 1105663-98-6

1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate

Cat. No.: B1650048
CAS No.: 1105663-98-6
M. Wt: 244.29
InChI Key: HNFOHFRPRUJBQA-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate is an organic compound with the molecular formula C11H20N2O4. It is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and two carboxylate groups. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 1-tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate typically involves multiple stepsThe reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring and aminomethyl group play crucial roles in binding to these targets, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4/h5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFOHFRPRUJBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101148171
Record name 1-(1,1-Dimethylethyl) 3-methyl 3-(aminomethyl)-1,3-azetidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105663-98-6
Record name 1-(1,1-Dimethylethyl) 3-methyl 3-(aminomethyl)-1,3-azetidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105663-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 3-methyl 3-(aminomethyl)-1,3-azetidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Cyano-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (7.75 g; 30.5 mmol) in methanol (1000 ml) is combined with wet RaNi (˜28 g) and hydrogenated at room temperature under 1 atm of hydrogen for 2 hours. The reaction mixture is filtered and evaporated to dryness to yield the title compound as light brown resin, which crystallizes slowly (6.8 g; 91%).
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
28 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate
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Reactant of Route 6
1-Tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate

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